Aqueous Solubility: ~18-Fold Increase Over the Unsubstituted Parent Dihydro-2(3H)-thiophenone
The 3-hydroxy substituent dramatically increases predicted aqueous solubility compared to the parent dihydro-2(3H)-thiophenone. This is driven by the introduction of hydrogen-bond donor capacity and increased polar surface area, which reduce logP by approximately 1.0–1.5 log units . Both values are computational estimates generated by the US EPA EPISuite (WSKOW v1.41) and ACD/Labs Percepta platform, not experimentally measured solubilities [1]. The magnitude of difference (roughly 18-fold) is sufficient to alter experimental protocols for in vitro assays, dosing solutions, and environmental partition studies.
| Evidence Dimension | Predicted aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | Approximately 642,000 mg/L (6.42 × 10⁵ mg/L); logP (ACD/LogP) = −0.47; log Kow (KOWWIN estimate) = −0.94 |
| Comparator Or Baseline | Dihydro-2(3H)-thiophenone (CAS 1003-10-7): approximately 35,250 mg/L; logP (XlogP) = 0.70; logP (ALOGPS) = 0.58 |
| Quantified Difference | Target solubility is approximately 18.2-fold higher than parent; logP difference is approximately 1.0–1.5 log units (target more hydrophilic) |
| Conditions | Predicted/estimated values from computational models (EPISuite WSKOW v1.41, ACD/Labs Percepta v14.00, ALOGPS, XlogP); not experimentally validated |
Why This Matters
For procurement decisions, a compound with ~18-fold higher water solubility than its closest structural analog enables aqueous-phase experimental designs (e.g., in vitro rumen fermentation assays, environmental biodegradation studies) at concentrations unachievable with the parent, without requiring organic co-solvents that may confound biological results.
- [1] Human Metabolome Database. Dihydro-2(3H)-thiophenone (HMDB0031253). Water Solubility: 35250 mg/L @ 25 °C (est); logP: 0.58 (ALOGPS). http://www.hmdb.ca/metabolites/HMDB0031253 (accessed 2024). View Source
